1-(2-nitrophenyl)piperidin-2-one
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Overview
Description
1-(2-Nitrophenyl)piperidin-2-one is an organic compound with the molecular formula C11H12N2O3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a nitrophenyl group attached to the second position of the piperidin-2-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-nitrophenyl)piperidin-2-one typically involves the reaction of 2-nitrobenzoyl chloride with piperidine. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is typically isolated through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Sodium chlorite, mild conditions.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Reduction: 1-(2-aminophenyl)piperidin-2-one.
Oxidation: Piperidin-2-one derivatives.
Substitution: Substituted piperidin-2-one derivatives.
Scientific Research Applications
1-(2-Nitrophenyl)piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)piperidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity .
Comparison with Similar Compounds
- 1-(3-nitrophenyl)piperidin-2-one
- 1-(4-nitrophenyl)piperidin-2-one
- 1-(2-aminophenyl)piperidin-2-one
Comparison: 1-(2-nitrophenyl)piperidin-2-one is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(2-nitrophenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11-7-3-4-8-12(11)9-5-1-2-6-10(9)13(15)16/h1-2,5-6H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDZXEZAVXTTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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